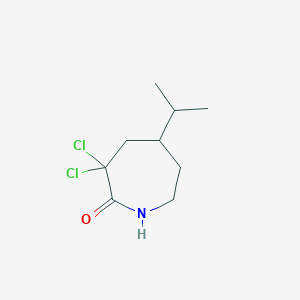
3,3-Dichloro-5-isopropyl-azepan-2-one
Cat. No. B8535264
M. Wt: 224.12 g/mol
InChI Key: WKTGNRLNVJIWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07253158B2
Procedure details


5-Isopropyl-azepan-2-one (39.5 g, 254.4 mmol) was dissolved in xylenes (1.1 liter) and phosphorus pentachloride (159.0 g, 763.3 mmol) was added and the reaction mixture slowly warmed to 90° C. HCl(g) accompanied the slow dissolution of phosphorus pentachloride and after 30 min a clear yellow solution resulted. After a further 90 min at 90° C. the reaction mixture was allowed to cool (ice-water bath) and water (500 ml) was added dropwise. The emulsion was stirred for a further 90 min at r.t and the aqueous layer was washed with CHCl3 (3×). The xylene fraction was concentrated under reduced pressure and the residue was dissolved in CHCl3. The combined organic fractions were washed with water (3×), brine and dried (MgSO4) filtered and evaporated under reduced pressure. The crude brown oil was purified over silica gel (ethyl acetate/n-heptane 1:2): white solid 39.8 g (58%);

[Compound]
Name
xylenes
Quantity
1.1 L
Type
solvent
Reaction Step One




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:4]1[CH2:10][CH2:9][NH:8][C:7](=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:13].[ClH:18]>O>[Cl:18][C:6]1([Cl:13])[CH2:5][CH:4]([CH:1]([CH3:3])[CH3:2])[CH2:10][CH2:9][NH:8][C:7]1=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1CCC(NCC1)=O
|
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
1.1 L
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
159 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The emulsion was stirred for a further 90 min at r.t
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 30 min a clear yellow solution resulted
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with CHCl3 (3×)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The xylene fraction was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in CHCl3
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic fractions were washed with water (3×), brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude brown oil was purified over silica gel (ethyl acetate/n-heptane 1:2)
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1(C(NCCC(C1)C(C)C)=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
